(+)-abscisic acid D-glucopyranosyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ABA-GE, also known as abscisic acid-glucosyl ester, is a conjugated form of the plant hormone abscisic acid. Abscisic acid is a crucial phytohormone involved in various physiological processes such as seed dormancy, stomatal closure, and stress responses. ABA-GE is formed when abscisic acid is conjugated with glucose, rendering it inactive in terms of abscisic acid-related physiological activities. ABA-GE serves as a reservoir for the rapid production of active abscisic acid under certain conditions .

准备方法

合成路线和反应条件: ABA-GE 的合成涉及脱落酸与葡萄糖的结合。该反应由尿苷二磷酸葡萄糖基转移酶催化,这是一组促进葡萄糖转移到脱落酸的酶。 该反应通常发生在植物细胞的胞质溶胶中,并且可以使用纯化的酶和底物在体外复制 .

工业生产方法: 由于 ABA-GE 在植物生理学中的特殊作用,因此并未广泛采用其工业生产。 该化合物可以在实验室环境中使用化学合成方法合成,也可以从自然存在该化合物的植物组织中提取。 提取过程涉及匀浆植物组织,然后使用色谱技术进行纯化 .

化学反应分析

Hydrolysis and ABA Release

ABA-GE acts as a storage form of ABA, releasing free ABA under abiotic stress through enzymatic hydrolysis:

β-Glucosidase-Mediated Cleavage

-

Enzymes : Vacuolar and endoplasmic reticulum β-glucosidases hydrolyze ABA-GE into ABA and glucose .

-

Stress Triggers : Dehydration, high salinity, or osmotic stress activate hydrolysis .

Hydrolysis Reaction

ABA GEβ glucosidaseABA+D glucopyranose

Kinetic Parameters

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Km | 0.8 mM | pH 5.5, 30°C | |

| Vmax | 12 nmol·min⁻¹·mg⁻¹ | Salt stress |

Transport and Compartmentalization

ABA-GE is transported intracellularly via:

-

ATP-binding cassette (ABC) transporters : Mediate vacuolar sequestration .

-

Proton-antiport systems : Facilitate pH-dependent ER-to-vacuole transport .

Key Transport Mechanisms

| Mechanism | Localization | Function |

|---|---|---|

| ABC transporters | Vacuolar membrane | ATP-dependent ABA-GE import |

| H⁺-antiport | ER membrane | Exports ABA-GE to vacuole under stress |

Research Findings

-

Stress-Induced Dynamics :

-

Synthetic Efficiency :

-

Homeostatic Role :

科学研究应用

Chemical Properties and Structure

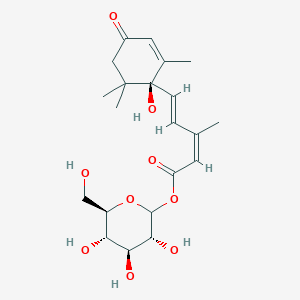

- Molecular Formula : C21H30O9

- Molecular Weight : 426.5 g/mol

- Structure : ABA-GE is formed from the condensation of the carboxylic acid group of abscisic acid with the anomeric hydroxy group of D-glucopyranose, making it a carboxylic ester and a D-glucoside .

Role in Plant Stress Responses

1. Drought and Flooding Response

- ABA-GE acts as an inert storage form of abscisic acid, which can be reactivated by deglycosylation in the vacuole through the action of beta 1–3 glucosidase. This process is crucial during water stress conditions, where ABA levels must be tightly regulated to manage plant responses .

- Studies indicate that ABA-GE levels increase under drought conditions, suggesting its role in signaling pathways that regulate stomatal closure and root growth adaptation .

2. Interaction with Other Phytohormones

- Research has shown that ABA-GE can influence the crosstalk between abscisic acid and other phytohormones, such as jasmonic acid and ethylene. This interaction is vital for coordinating plant responses to abiotic stresses like salinity and drought .

Agricultural Applications

1. Enhancing Crop Resilience

- The application of ABA-GE in agriculture has been explored for its potential to enhance crop resilience against environmental stresses. For instance, transgenic plants expressing rice beta-glucosidases that hydrolyze ABA-GE have shown improved growth under salt and drought stress conditions .

- Field trials have demonstrated that crops treated with ABA-GE exhibit increased root and shoot lengths compared to untreated controls, highlighting its potential for improving crop yields under adverse conditions .

2. Use in Plant Breeding

- The ability to manipulate ABA-GE levels through genetic engineering or exogenous application presents opportunities for developing new plant varieties with enhanced stress tolerance. This approach can be particularly beneficial in regions prone to climate variability .

Case Studies

作用机制

ABA-GE 的作用机制涉及其通过 β-葡萄糖苷酶水解为活性脱落酸。 一旦水解,脱落酸可以与其受体结合并启动信号级联,导致各种生理反应。 这些反应包括气孔关闭,从而减少水分流失,以及应激响应基因的激活 .

脱落酸的分子靶标包括蛋白磷酸酶、激酶和转录因子,它们调节基因表达和细胞对胁迫的反应。 由脱落酸激活的信号通路很复杂,涉及多个反馈回路以确保精确调节生理过程 .

相似化合物的比较

ABA-GE 由于其充当快速产生脱落酸的储存库的作用,在脱落酸结合物中是独特的。 其他类似的化合物包括脱落酸葡萄糖酯类似物和其他脱落酸结合物,如脱落酸甲酯和脱落酸-β-D-吡喃葡萄糖酯 .

与这些化合物相比,ABA-GE 更容易水解为活性脱落酸,使其成为脱落酸更有效的储存库。 这种特性使 ABA-GE 在需要快速释放脱落酸的研究和农业应用中特别有价值 .

结论

ABA-GE 是植物生理学中的一种重要化合物,充当脱落酸的储存库,并在胁迫响应中起着至关重要的作用。 它的合成、化学反应及其在科学研究和农业中的应用突出了它在理解和操控植物抗逆机制中的重要性。

属性

分子式 |

C21H30O9 |

|---|---|

分子量 |

426.5 g/mol |

IUPAC 名称 |

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate |

InChI |

InChI=1S/C21H30O9/c1-11(5-6-21(28)12(2)8-13(23)9-20(21,3)4)7-15(24)30-19-18(27)17(26)16(25)14(10-22)29-19/h5-8,14,16-19,22,25-28H,9-10H2,1-4H3/b6-5+,11-7-/t14-,16-,17+,18-,19?,21-/m1/s1 |

InChI 键 |

HLVPIMVSSMJFPS-VONZRBOSSA-N |

手性 SMILES |

CC1=CC(=O)CC([C@]1(/C=C/C(=C\C(=O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)O)(C)C |

规范 SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)C)O)(C)C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。